2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-6-10(8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIRPWSUJZGQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The compound features a phenyl ring substituted at the meta-position with a diethylsulfamoyl group (–SO2N(CH2CH3)2) and at the para-position with a 2-chloroacetamide moiety (–NHCOCH2Cl). The planar acetamide group and tetrahedral sulfonamide sulfur create a hybrid geometry conducive to intermolecular interactions.
Key Physicochemical Parameters
Synthetic Methodologies
Direct Acylation of 3-(Diethylsulfamoyl)Aniline
Reaction Scheme :
$$
\text{3-(Diethylsulfamoyl)aniline + 2-Chloroacetyl Chloride} \xrightarrow{\text{Base}} \text{2-Chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide}
$$
Procedure :
- Reagent Preparation : Dissolve 3-(diethylsulfamoyl)aniline (1 eq, 2.15 g) in dichloromethane (DCM, 30 mL) under nitrogen.
- Base Addition : Add 2% aqueous NaOH (5 mL) and cool to 0°C.
- Acylation : Slowly add 2-chloroacetyl chloride (1 eq, 1.13 g) in DCM (10 mL) over 1 hour.
- Workup : Stir for 2 hours, extract with saturated KHSO4, wash with brine, dry (Na2SO4), and concentrate.
- Purification : Recrystallize from ethanol to yield white crystals (44–78% yield).
Critical Parameters :
- Temperature control (0–5°C) prevents N-overacylation.
- Anhydrous conditions minimize hydrolysis of 2-chloroacetyl chloride.
Solid-Phase Alkylation (Alternative Route)
Procedure :
- Alkylation : React 3-(diethylsulfamoyl)aniline (1 eq) with 2-chloro-1-(3-chlorophenyl)ethanone (1 eq) in acetone (10 mL) containing K2CO3 (3 eq) and KI (cat.) at 60°C for 24 hours.
- Isolation : Filter inorganic salts, concentrate, and purify via silica gel chromatography (DCM:MeOH = 9:0.7).
Advantages :
- Higher functional group tolerance compared to direct acylation.
- Suitable for scale-up (reported yields: 65–78%).
Mechanistic Insights
Nucleophilic Acyl Substitution
The reaction proceeds via attack of the aniline’s lone pair on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, followed by chloride elimination. The sulfonamide group’s electron-withdrawing nature enhances the aniline’s nucleophilicity at the para-position.
Side Reactions and Mitigation
| Side Reaction | Cause | Solution |
|---|---|---|
| Diacylation | Excess acylating agent | Stoichiometric control |
| Hydrolysis of chloroacetamide | Aqueous workup | Rapid extraction |
| Sulfonamide oxidation | Prolonged air exposure | Nitrogen atmosphere |
Analytical Characterization
Spectroscopic Data
1H NMR (300 MHz, CDCl3) :
- δ 1.12 (t, 6H, –N(CH2CH3)2, J = 7.1 Hz)
- δ 3.34 (q, 4H, –N(CH2CH3)2, J = 7.1 Hz)
- δ 4.21 (s, 2H, –COCH2Cl)
- δ 7.52–7.68 (m, 4H, aromatic)
LC-MS (ESI+) :
IR (KBr) :
Applications and Derivatives
Biological Relevance
While direct pharmacological data for this compound remains undisclosed, structural analogs (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(4-chlorophenyl)acetamide) exhibit CK-1 enzyme inhibition, suggesting potential utility in circadian rhythm disorders.
Industrial Scalability
Process Optimization :
- Replace DCM with ethyl acetate for greener synthesis.
- Implement continuous flow reactors to enhance yield (theoretical improvement: 15–20%).
Scientific Research Applications
2-Chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Chloro-N-[3-(Trifluoromethyl)Phenyl]Acetamide
- Key Differences : Replaces the diethylsulfamoyl group with a trifluoromethyl (-CF₃) group.
- Physicochemical properties include a melting point of 62.5–64°C and a predicted pKa of 12.35, suggesting lower solubility in aqueous environments .
- Applications : Likely prioritized for pesticidal or medicinal use due to enhanced stability .
2-Chloro-N-(Benzothiazol-2-yl)Acetamide (P1)
- Key Differences : Features a benzothiazole ring instead of a sulfamoyl-substituted phenyl group.
- Impact : The benzothiazole moiety enhances π-π stacking and interactions with biological targets, as seen in its role as a precursor for anticancer agents (OMS3–OMS13) . Derivatives exhibited moderate cytotoxicity, with IC₅₀ values ranging from 1.8 µM to >10 µM in cancer cell lines .
2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide
- Key Differences : A simpler alkyl-substituted phenyl ring without sulfamoyl or heterocyclic groups.
- Impact: Prioritized in pesticide transformation product studies due to its environmental persistence.
Anticancer Derivatives
- Example: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) demonstrated potent cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells), outperforming 5-fluorouracil . The thiadiazole and pyridine rings in 7d enhance DNA intercalation or kinase inhibition, mechanisms absent in the target compound due to its simpler structure.
Pesticidal Analogues
- Alachlor and Pretilachlor: These herbicides share the chloroacetamide core but incorporate methoxymethyl or propoxyethyl groups.
Toxicity and Environmental Impact
- Comparisons: 2-Chloro-N-[2-Ethyl-6-(Hydroxymethyl)Phenyl]-N-(1-Methoxypropan-2-yl)Acetamide: Flagged for reproductive toxicity risks via fragment-based profiling . Alachlor: Known for groundwater contamination and carcinogenic metabolites, underscoring the environmental trade-offs of chloroacetamide derivatives .
Biological Activity
2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H17ClN2O3S
- Molecular Weight: 304.79 g/mol
- CAS Number: 379255-46-6
Biological Activity Overview
The biological activity of this compound can be analyzed through various studies focusing on its antimicrobial potential and mechanisms of action.
Antimicrobial Activity
A significant study investigated the antimicrobial efficacy of various chloroacetamides, including this compound, against several pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with specific substituents on the phenyl ring exhibited varying degrees of effectiveness against these microorganisms.
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |
|---|---|---|---|
| This compound | Effective against S. aureus | Less effective against E. coli | Moderate against C. albicans |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Low |
| N-(3-bromophenyl)-2-chloroacetamide | Very effective | Low | Moderate |
This study highlighted that the presence of halogenated substituents enhances lipophilicity, facilitating better membrane penetration and thus improved antimicrobial activity against Gram-positive bacteria and fungi .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides, including this compound, is closely linked to their chemical structure. The positioning of functional groups on the phenyl ring significantly influences their interaction with biological targets.
Key Findings:
- Lipophilicity: Higher lipophilicity correlates with better cell membrane permeability.
- Substituent Positioning: Different positions of substituents (ortho, meta, para) affect the compound's ability to inhibit microbial growth.
- Functional Group Influence: The presence of sulfamoyl groups enhances antibacterial properties by potentially interfering with bacterial metabolic pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
A comprehensive study assessed the antimicrobial properties of newly synthesized N-substituted phenyl chloroacetamides, including this compound. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure . -
Mechanism of Action:
Research indicated that compounds like this compound may act by inhibiting key enzymes in bacterial cell wall synthesis, thus exhibiting bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
